3-(5-Bromothiophen-2-yl)-6-chloropyridazine
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Overview
Description
3-(5-Bromothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features both thiophene and pyridazine rings The presence of bromine and chlorine atoms in its structure makes it a valuable compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carboxaldehyde and 6-chloropyridazine.
Condensation Reaction: The aldehyde group of 5-bromothiophene-2-carboxaldehyde reacts with the amino group of 6-chloropyridazine under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or stannanes are used in Suzuki-Miyaura and Stille coupling reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-6-chloropyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical space.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-6-chloropyridazine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation.
Electronic Properties: In material science, the compound’s conjugated system allows for efficient charge transport, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: This compound also contains a bromothiophene moiety but differs in the presence of an oxadiazole ring instead of a pyridazine ring.
5-Bromo-2-thiophenecarboxaldehyde: A simpler compound that serves as a starting material for the synthesis of more complex derivatives.
6-Chloropyridazine: A related compound that shares the pyridazine ring but lacks the bromothiophene moiety.
Uniqueness
3-(5-Bromothiophen-2-yl)-6-chloropyridazine is unique due to the combination of bromothiophene and chloropyridazine rings in its structure. This dual functionality allows for diverse chemical reactivity and a wide range of applications in different fields.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-chloropyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDLHYLGRBAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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